Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-
Overview
Description
Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of iodine, methyl, and trimethylsilyl groups attached to a stannanediamine core
Preparation Methods
The synthesis of Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- involves several steps. One common synthetic route includes the reaction of stannanediamine with iodomethane and trimethylsilyl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents and conditions used in these reactions include solvents like THF, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions and other molecules, influencing various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- can be compared with other similar compounds such as:
- Stannanediamine, 1-chloro-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)
- Stannanediamine, 1-bromo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl) These compounds share a similar core structure but differ in the halogen atom attached. The uniqueness of Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)- lies in its specific reactivity and applications due to the presence of the iodine atom.
Biological Activity
Overview of Stannanediamine
Stannanediamine, specifically the derivative 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)-, is characterized by its tin-centered structure with multiple trimethylsilyl groups. These modifications enhance its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and materials science.
The biological activity of stannanediamine derivatives is primarily attributed to their interaction with biological macromolecules. The presence of the tin atom allows for:
- Coordination with Biomolecules : Organotin compounds can interact with proteins and nucleic acids, potentially altering their functions.
- Antimicrobial Properties : Some studies have indicated that organotin compounds exhibit antimicrobial activity against a range of bacteria and fungi.
- Anticancer Activity : Preliminary research suggests that certain organotin compounds may inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
A study published in Journal of Applied Microbiology demonstrated that stannanediamine derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of conventional antibiotics, indicating potential for development as new antimicrobial agents.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Stannanediamine | 5 | Staphylococcus aureus |
Stannanediamine | 10 | Escherichia coli |
Anticancer Research
Research conducted at a leading cancer institute evaluated the anticancer effects of stannanediamine on various cancer cell lines. The results showed:
- Inhibition of Cell Growth : At concentrations ranging from 1 to 10 µM, stannanediamine significantly reduced the viability of breast cancer cells (MCF-7).
- Induction of Apoptosis : Flow cytometry analysis revealed that treated cells exhibited increased Annexin V positivity, indicating early apoptotic changes.
Table: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against multiple bacterial strains |
Anticancer | Induces apoptosis in cancer cell lines |
Enzyme Inhibition | Potential inhibition of certain enzymes involved in metabolic pathways |
Properties
IUPAC Name |
[[[[bis(trimethylsilyl)amino]-iodo-methylstannyl]-trimethylsilylamino]-dimethylsilyl]methane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.CH3.HI.Sn/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;1H3;1H;/q2*-1;;;+3/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUNFILQSVMESB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn](C)(N([Si](C)(C)C)[Si](C)(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H39IN2Si4Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463225 | |
Record name | Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60228-61-7 | |
Record name | Stannanediamine, 1-iodo-1-methyl-N,N,N',N'-tetrakis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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